molecular formula C18H10S B1195192 Chryseno[4,5-bcd]thiophene CAS No. 72076-98-3

Chryseno[4,5-bcd]thiophene

Cat. No.: B1195192
CAS No.: 72076-98-3
M. Wt: 258.3 g/mol
InChI Key: OKEYYZJTTUDDGO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound was first synthesized in 1981 by Thompson et al. through cyclodehydrogenation reactions involving chrysene derivatives and sulfur-containing precursors. This work built upon earlier studies of sulfur-embedded polyaromatic systems, such as Henson and Vingiello’s 1966 synthesis of related thiaarenes. Initial interest in the compound stemmed from its structural analogy to benzo[a]pyrene, a well-characterized carcinogen, prompting investigations into its potential environmental and toxicological impacts.

Nomenclature and Synonyms

The IUPAC name for this compound is 19-thiapentacyclo[14.2.1.0³,⁸.0⁹,¹⁸.0¹²,¹⁷]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene , reflecting its fused chrysene-thiophene architecture. Key synonyms include:

  • 4,5-Epithiochrysene
  • CCRIS 4535 (Chemical Carcinogenesis Research Information System identifier)
  • 72076-98-3 (CAS Registry Number)
  • CH-4,5-T (MeSH designation).

The molecular formula C₁₈H₁₀S corresponds to a planar structure with a thiophene ring fused to the bay region of chrysene, as confirmed by X-ray crystallography.

Relevance within Polycyclic Aromatic Sulfur Heterocycles (PASHs)

As a PASH, this compound serves as a molecular marker in geochemical studies due to its persistence in fossil fuels and combustion byproducts. Its sulfur atom enhances polarity compared to pure hydrocarbon analogs, reducing aqueous solubility (log P = 5.8) and influencing environmental partitioning. Unlike polycyclic aromatic hydrocarbons (PAHs), PASHs like this compound resist microbial degradation, making them long-term contaminants in marine sediments and urban aerosols.

Overview of Research Significance

Research on this compound spans three domains:

  • Environmental Toxicology : Studies compare its genotoxicity to benzo[a]pyrene, revealing lower mutagenic activity in Salmonella assays but significant chromosomal aberrations in vivo.
  • Materials Science : Its fused thiophene core contributes to charge-transfer properties, enabling applications in organic semiconductors.
  • Industrial Chemistry : Functionalized derivatives act as antioxidants in lubricants, mitigating oxidative degradation in high-temperature engines.

Properties

IUPAC Name

19-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(19-16)17(11)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEYYZJTTUDDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)SC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222406
Record name Chryseno(4,5-bcd)thiophene
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Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72076-98-3
Record name Chryseno[4,5-bcd]thiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chryseno(4,5-bcd)thiophene
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Record name Chryseno(4,5-bcd)thiophene
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Preparation Methods

Reaction Mechanism and Optimization

The mechanism begins with the conversion of carbonyl groups into thiocarbonyl intermediates via P₂S₅-mediated sulfurization. Subsequent tautomerization and cyclization yield the thiophene ring, with aromatic stabilization driving the elimination of water or hydrogen sulfide. Key variables affecting yield include:

  • Temperature : Optimal cyclization occurs at 250°C, balancing reaction rate and byproduct formation.

  • Sulfur Source : While P₂S₅ is traditional, Lawesson’s reagent (LR) improves selectivity by reducing furan byproducts.

  • Substituent Effects : Electron-donating groups on the diketone enhance cyclization efficiency, as evidenced by a 70% yield for methyl-substituted precursors versus 25% for phenyl analogs.

Table 1: Impact of Substituents on Paal-Knorr Synthesis Efficiency

Substituent (R)Yield (%)Byproduct Formation
CH₃70Low
Ph25High

Fiesselmann Thiophene Synthesis for Functionalized Derivatives

The Fiesselmann synthesis enables the incorporation of functional groups at the α- and β-positions of the thiophene ring, critical for tailoring this compound’s electronic properties. This method employs thioglycolic acid and α,β-acetylenic esters in a base-catalyzed conjugate addition sequence.

Mechanistic Pathway

Thioglycolic acid reacts with acetylenic esters to form a thioacetal intermediate. Treatment with sodium methoxide induces Dieckmann condensation, cyclizing the structure into a 3-hydroxythiophene precursor. Final aromatization via elimination of methylthioglycolate yields the functionalized thiophene.

Key Considerations:

  • Base Selection : Sodium methoxide (NaOMe) outperforms weaker bases in minimizing side reactions.

  • Solvent Systems : Benzene or toluene facilitates optimal solubility and reaction homogeneity.

Hinsberg Synthesis for Fused-Ring Systems

The Hinsberg method constructs fused thiophene derivatives by reacting 1,2-dicarbonyl compounds with thiodiacetic acid. For this compound, this approach sequentially builds the thiophene ring onto a preformed chrysene backbone.

Stepwise Protocol

  • Condensation : Chrysene-1,2-dione reacts with thiodiacetic acid in acetic anhydride, forming a thioester-linked intermediate.

  • Cyclodehydration : Heating under reflux induces intramolecular cyclization, yielding the fused thiophene structure.

  • Oxidative Aromatization : Treatment with chloranil (tetrachloro-1,2-benzoquinone) completes aromaticity.

Table 2: Hinsberg Synthesis Performance Metrics

StepConditionsYield (%)
CondensationAc₂O, 120°C, 6 h85
CyclodehydrationToluene, reflux, 12 h78
AromatizationChloranil, 80°C, 3 h92

Industrial-Scale Adaptations and Challenges

While laboratory methods prioritize precision, industrial synthesis of this compound demands scalability and cost efficiency. Two routes have been explored:

High-Temperature Sulfurization

Passing chrysene derivatives and hydrogen sulfide (H₂S) over alumina catalysts at 400°C initiates direct thiophene ring formation. This method achieves moderate yields (40–50%) but requires rigorous impurity control.

Transition Metal Catalysis

Copper-catalyzed S-alkenylation of potassium sulfide with diiodo-dienes offers a scalable alternative. However, catalyst poisoning by sulfur remains a limitation, necessitating frequent regeneration cycles.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Paal-Knorr7095ModerateHigh
Fiesselmann6590LowModerate
Hinsberg7898HighModerate
Industrial Sulfurization4585HighLow

Chemical Reactions Analysis

Types of Reactions

Chryseno[4,5-bcd]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-4,4-dioxide.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: this compound-4,4-dioxide.

    Reduction: Dihydro-chryseno[4,5-bcd]thiophene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chryseno[4,5-bcd]thiophene has several scientific research applications:

    Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: Research is ongoing into its potential biological activities, including anticancer and antimicrobial properties.

    Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Chryseno[4,5-bcd]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components such as DNA and proteins, leading to potential therapeutic effects. In material science, its electronic properties are exploited to create efficient organic semiconductors and light-emitting devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[a]pyrene (C₂₀H₁₂)

  • Structural Relationship : A five-ring polycyclic aromatic hydrocarbon (PAH) lacking sulfur.
  • Toxicity: Higher mutagenicity in Salmonella assays (TA98: 1,200–1,500 revertants/nmol) compared to chryseno[4,5-bcd]thiophene (TA98: ~200 revertants/nmol) .
  • Mechanism: Activated via diol-epoxide intermediates, forming stable DNA adducts. This compound follows a similar activation pathway but forms fewer stable adducts, possibly due to steric hindrance from sulfur .

Phenanthro[4,5-bcd]thiophene (C₁₄H₈S)

  • Structural Relationship : A four-ring PASH with a molecular weight of 208.278 .
  • Environmental Presence: Identified in coal combustion emissions but at lower concentrations compared to chryseno derivatives .

Triphenyleno[4,5-bcd]thiophene (C₂₀H₁₀S)

  • Structural Relationship : A six-ring PASH with a triphenylene core fused to a thiophene ring.
  • Analytical Detection: Co-elutes with this compound in gas chromatography/mass spectrometry (GC/MS) analyses, requiring advanced techniques like two-dimensional GC (GC×GC) for differentiation .

Benzo[2,3]phenanthro[4,5-bcd]thiophene

  • Environmental Significance : A coal combustion marker with mutagenic activity exceeding benzo[a]pyrene in some assays .
  • Comparison: While this compound is primarily linked to fossil fuels, benzo[2,3]phenanthro[4,5-bcd]thiophene is specifically associated with tire and heavy oil combustion .

Data Tables

Table 1: Structural and Toxicological Comparison

Compound Formula Molecular Weight Key Toxicity (TA98 + S9) Environmental Source
This compound C₁₈H₁₀S 258.337 ~200 revertants/nmol Fossil fuels, coal combustion
Benzo[a]pyrene C₂₀H₁₂ 252.31 1,200–1,500 revertants/nmol Combustion processes
Phenanthro[4,5-bcd]thiophene C₁₄H₈S 208.278 Not quantified Coal combustion

Table 2: Phosphorescence Properties (Ethanol, 77 K)

Compound Phosphorescence Band (cm⁻¹)
This compound 21,400 (estimated)
Pyrene (isosteric hydrocarbon) 20,900
Phenanthrene (substructure) 22,100

Key Research Findings

  • Genotoxicity: this compound’s in vivo clastogenicity suggests systemic bioavailability despite its lower in vitro mutagenicity .
  • Environmental Persistence: Higher molecular weight PASHs like this compound accumulate in sediments due to low water solubility and high lipophilicity .
  • Synthetic Analogues : Sulfone derivatives exhibit reduced toxicity, supporting the hypothesis that sulfur oxidation state modulates bioactivity .

Biological Activity

Chryseno[4,5-bcd]thiophene is a polycyclic aromatic thiophene that has garnered attention due to its structural similarity to known carcinogens, particularly benzo[a]pyrene. This article explores its biological activity, focusing on genotoxicity, potential carcinogenic effects, and its interactions with cellular mechanisms.

Chemical Structure and Properties

This compound is characterized by a fused thiophene ring system integrated within a larger polycyclic aromatic framework. Its molecular formula is C18H12SC_{18}H_{12}S, and it is classified as a thiaarene, which are sulfur-containing analogs of polycyclic aromatic hydrocarbons (PAHs). The compound's structure suggests potential reactivity similar to that of other PAHs, raising concerns regarding its biological effects.

Genotoxicity Studies

Research indicates that this compound exhibits significant genotoxic properties. A study conducted to evaluate its mutagenic potential revealed that while it was less mutagenic than benzo[a]pyrene in Salmonella strains TA98 and TA100 after S9 activation, it still demonstrated notable in vivo chromosomal aberration activity equivalent to that of benzo[a]pyrene in mouse bone marrow cells . This suggests that this compound may activate similar pathways leading to DNA damage.

Summary of Genotoxicity Findings

Study Method Findings
In vitro (Salmonella)Less mutagenic than benzo[a]pyrene
In vivo (mouse bone marrow)Chromosomal aberrations similar to benzo[a]pyrene

The potential mechanisms underlying the genotoxic effects of this compound may involve metabolic activation through a diol-epoxide pathway. This mechanism is common among PAHs and suggests that this compound could form reactive intermediates capable of interacting with cellular macromolecules, leading to mutagenic events .

Anticancer Potential

Interestingly, derivatives of thiophene compounds have been explored for their anticancer properties. For instance, tetrahydrobenzo[b]thiophenes have shown promising results as tubulin polymerization destabilizers, leading to cell cycle arrest in cancer cells. One specific derivative demonstrated broad-spectrum antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting key kinases involved in cell proliferation . While this compound itself has not been extensively studied for anticancer properties, its structural analogs suggest potential therapeutic applications.

Environmental Relevance

This compound is also of environmental concern due to its presence as a contaminant in fossil fuels and combustion products. Its persistence in the environment and potential for bioaccumulation raise questions about long-term exposure effects on human health and ecosystems. The compound's detection in air samples from industrial settings underscores the need for further investigation into its environmental impact and regulatory measures .

Case Studies and Research Findings

  • Genotoxicity Assessment : A comprehensive study evaluated the genotoxic effects of this compound alongside its sulfone derivative. The findings indicated that while the sulfone exhibited reduced mutagenicity compared to the parent compound, both forms raised concerns regarding their potential toxicity in environmental contexts .
  • Synthesis and Properties : Research into the synthesis of this compound has highlighted its challenging preparation due to the intricate structure of thiophenes. Various synthetic routes have been explored to facilitate the production of this compound for further biological testing .
  • Environmental Monitoring : Studies monitoring PAHs and thiaarenes in industrial environments have identified this compound among other harmful compounds. This emphasizes the necessity for ongoing surveillance and analysis of air quality in relation to industrial emissions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chryseno[4,5-bcd]thiophene, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis often involves heterocyclic annulation or sulfur-bridge insertion. For example, phenanthro[4,5-bcd]thiophene derivatives are synthesized via oxidation using iodobenzene dichloride in acetonitrile/water mixtures, followed by purification via column chromatography (77% yield) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Reaction progress is monitored via TLC, and purity is confirmed by NMR (¹H and ¹³C) and mass spectrometry .

Q. How are spectroscopic properties (e.g., NMR, UV-Vis) of this compound characterized, and what computational methods validate these observations?

  • Methodology : Experimental NMR chemical shifts (e.g., δ 8.19 ppm for aromatic protons in CDCl₃) are compared with density functional theory (DFT) calculations at the MP2/6-311G** level to validate molecular geometry and electronic structure . UV-Vis absorption and phosphorescence bands (e.g., in ethanol at 77 K) are correlated with transition energies using regression models, as shown in Table 1 of empirical studies .

Q. What are the mutagenic and carcinogenic risks associated with this compound, and how are these assessed in toxicological studies?

  • Methodology : Mutagenicity is evaluated via Ames tests using Salmonella typhimurium strains. For example, benzo[2,3]phenanthro[4,5-bcd]thiophene exhibits higher mutagenicity than benzo[a]pyrene . Dose-response curves and comparative analysis with isosteric hydrocarbons (e.g., pyrene) are used to quantify risks. Lack of commercial reference standards necessitates in-house synthesis and HPLC purity validation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its optoelectronic properties in organic semiconductors?

  • Methodology : Charge transport properties are studied using field-effect transistor (FET) architectures. Thiophene-fused derivatives (e.g., thieno[3,2-b]thieno[2,3-d]thiophene) exhibit hole mobilities up to 0.1 cm²/V·s, determined via space-charge-limited current (SCLC) measurements. DFT calculations model HOMO/LUMO levels and reorganization energies to predict device performance .

Q. What are the challenges in detecting and quantifying this compound in environmental matrices, and how can analytical workflows be improved?

  • Methodology : GC×GC-TOFMS and GC-MS are used for trace analysis, but co-elution with polyaromatic hydrocarbons (PAHs) complicates identification. For example, Pintsch gas-tar samples required acetone extraction and selective ion monitoring (SIM) to resolve benzo[4,5]triphenylono[1,12-bcd]thiophene from PAHs . Isotope dilution with ¹³C-labeled analogs improves quantification accuracy .

Q. How do structural modifications (e.g., S-oxide formation) alter the photophysical and redox behavior of this compound?

  • Methodology : Photodeoxygenation of phenanthro[4,5-bcd]thiophene-S-oxide is monitored via UV-Vis and fluorescence quenching. Redox potentials are measured using cyclic voltammetry (e.g., E₁/2 = −1.2 V vs Ag/AgCl), and transient absorption spectroscopy tracks excited-state dynamics. Computational TD-DFT models predict substituent effects on singlet-triplet energy gaps .

Q. What role does this compound play in aryl hydrocarbon receptor (AhR) activation, and how does this compare to other polyaromatic compounds?

  • Methodology : Effect-directed analysis (EDA) identifies AhR-active fractions in sediment extracts. Reporter gene assays (e.g., H4IIE-luc) quantify EC₅₀ values, with 1-methylphenanthro[4,5-bcd]thiophene showing EC₅₀ = 22.656 ng/L in Ulsan Bay samples. Competitive binding assays with 2,3,7,8-TCDD validate specificity .

Methodological Considerations

  • Data Contradictions : Discrepancies in mutagenicity data (e.g., phenanthro[3,4-b]thiophene vs. benzo[a]pyrene) may arise from differences in metabolic activation (e.g., S9 liver homogenate protocols) .
  • Experimental Design : For synthesis, control oxygen-free conditions to prevent unintended oxidation. Use Schlenk lines for air-sensitive reactions .
  • Computational Validation : Cross-check DFT-optimized geometries with X-ray crystallography where available. For example, dibenzothiophene’s solid-state structure validates bond-length predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chryseno[4,5-bcd]thiophene
Reactant of Route 2
Chryseno[4,5-bcd]thiophene

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